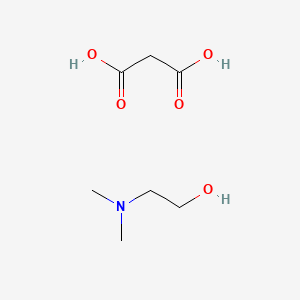
2-(Dimethylamino)ethanol;propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethanol;propanedioic acid is a compound that combines the properties of 2-(Dimethylamino)ethanol and propanedioic acidIt is a colorless liquid with a fish-like odor and is used in various industrial applications It is used in organic synthesis and as a precursor to various compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethanol can be synthesized by the amination of ethylene glycol with dimethylamine on alumina-supported copper in a continuous fixed-bed reactor . Another method involves the reaction of dimethylamine with ethylene oxide . Propanedioic acid is typically produced by the hydrolysis of diethyl malonate, which is obtained from the reaction of ethanol with cyanoacetic acid .
Industrial Production Methods
Industrial production of 2-(Dimethylamino)ethanol involves the continuous amination process mentioned above, which is efficient and scalable . Propanedioic acid is produced on an industrial scale through the hydrolysis of diethyl malonate, which is a well-established method in the chemical industry .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylaminoacetaldehyde.
Reduction: It can be reduced to form dimethylaminoethane.
Substitution: It can undergo substitution reactions with halogenated compounds to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds like bromoethane are used under basic conditions.
Major Products
Oxidation: Dimethylaminoacetaldehyde.
Reduction: Dimethylaminoethane.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
2-(Dimethylamino)ethanol has several scientific research applications:
Mechanism of Action
2-(Dimethylamino)ethanol exerts its effects primarily through its role as a precursor to acetylcholine. It is believed to enhance cognitive function by increasing the levels of acetylcholine in the brain. The compound interacts with cholinergic receptors and pathways, leading to improved neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but contains an ether linkage.
Triethanolamine: Contains three ethanolamine groups and is used in similar industrial applications.
Uniqueness
2-(Dimethylamino)ethanol is unique due to its dual functionality as both an amine and an alcohol, allowing it to participate in a wide range of chemical reactions. Its role as a precursor to acetylcholine also sets it apart from other similar compounds .
Properties
CAS No. |
629603-99-2 |
|---|---|
Molecular Formula |
C7H15NO5 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;propanedioic acid |
InChI |
InChI=1S/C4H11NO.C3H4O4/c1-5(2)3-4-6;4-2(5)1-3(6)7/h6H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7) |
InChI Key |
DWGFXXBBKZEOGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R)-1-(4-nitrophenyl)ethyl]formamide](/img/structure/B12601693.png)
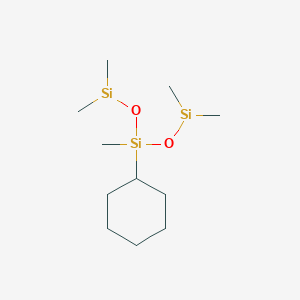
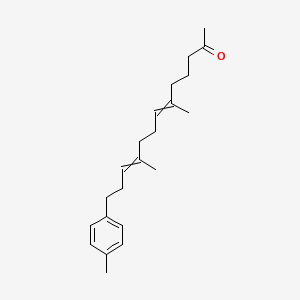
![Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]-](/img/structure/B12601708.png)

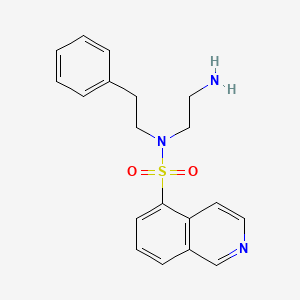
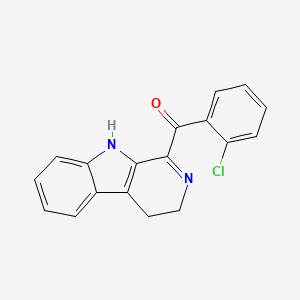
![N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12601720.png)
![4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-](/img/structure/B12601725.png)
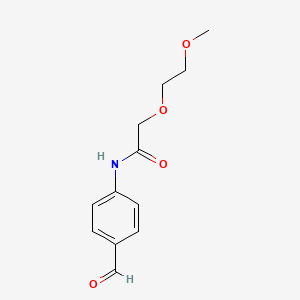
![1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene](/img/structure/B12601736.png)
![3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12601744.png)
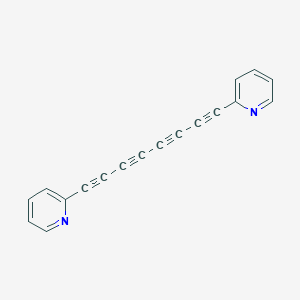
![1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole](/img/structure/B12601763.png)
